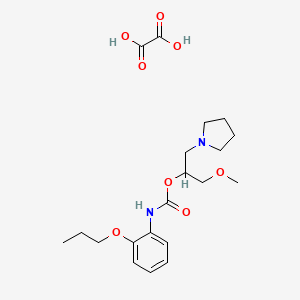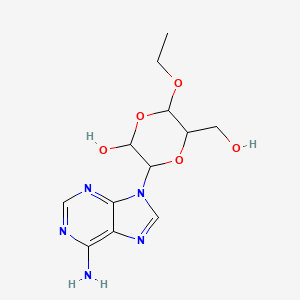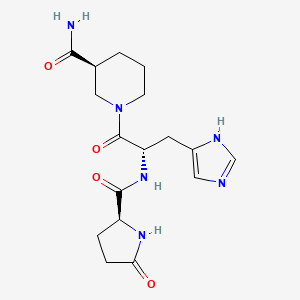
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is a heterocyclic compound that features both pyrazole and pyrimidine rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one typically involves the condensation of appropriate pyrazole and pyrimidine precursors. One common method involves the reaction of 3,5-dimethylpyrazole with an ethyl-substituted pyrimidine derivative under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of green chemistry principles, such as solvent-free conditions or the use of environmentally benign solvents, may also be employed to minimize the environmental impact .
Analyse Chemischer Reaktionen
Types of Reactions
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in tetrahydrofuran.
Substitution: Halogenated reagents in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated or ketone derivatives, while substitution reactions can introduce various functional groups such as halides, alkyl, or aryl groups .
Wissenschaftliche Forschungsanwendungen
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with various biological targets.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or sensors
Wirkmechanismus
The mechanism of action of 2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access. The pathways involved can include signal transduction, metabolic processes, or gene expression regulation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,5-Dimethyl-1H-pyrazole: A simpler pyrazole derivative with similar structural features.
5-Ethyl-6-methylpyrimidin-4(1H)-one: A pyrimidine derivative that shares the pyrimidine ring structure.
2-(1H-Pyrazol-1-yl)pyrimidine: A compound with both pyrazole and pyrimidine rings but different substituents
Uniqueness
2-(3,5-Dimethyl-1H-pyrazol-1-yl)-5-ethyl-6-methylpyrimidin-4(1H)-one is unique due to the specific combination of substituents on the pyrazole and pyrimidine rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
Eigenschaften
CAS-Nummer |
65004-41-3 |
|---|---|
Molekularformel |
C12H16N4O |
Molekulargewicht |
232.28 g/mol |
IUPAC-Name |
2-(3,5-dimethylpyrazol-1-yl)-5-ethyl-4-methyl-1H-pyrimidin-6-one |
InChI |
InChI=1S/C12H16N4O/c1-5-10-9(4)13-12(14-11(10)17)16-8(3)6-7(2)15-16/h6H,5H2,1-4H3,(H,13,14,17) |
InChI-Schlüssel |
OGQAMILDZRAASK-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(N=C(NC1=O)N2C(=CC(=N2)C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)






![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)



